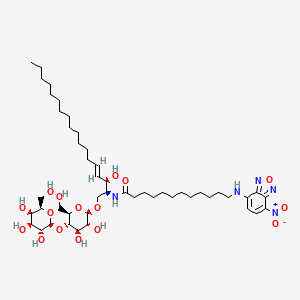

C12 NBD Lactosylceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H81N5O16/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(56)33(31-65-47-45(62)43(60)46(37(30-55)67-47)68-48-44(61)42(59)41(58)36(29-54)66-48)50-38(57)25-22-19-16-13-11-14-17-20-23-28-49-32-26-27-34(53(63)64)40-39(32)51-69-52-40/h21,24,26-27,33,35-37,41-49,54-56,58-62H,2-20,22-23,25,28-31H2,1H3,(H,50,57)/b24-21+/t33-,35+,36+,37+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEDTTDNSALUFC-OXMKHARGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H81N5O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099659 | |

| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474943-06-1 | |

| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474943-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of C12 NBD Lactosylceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 NBD Lactosylceramide is a fluorescently labeled, cell-permeable analog of lactosylceramide, a bioactive glycosphingolipid. The addition of a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group allows for the visualization of its cellular uptake, trafficking, and localization.[1][2] Endogenous lactosylceramide is a critical lipid second messenger involved in a variety of cellular processes, and this compound serves as an invaluable tool to elucidate these complex signaling pathways.[3][4] This technical guide provides an in-depth overview of the mechanism of action of lactosylceramide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades and experimental workflows.

Lactosylceramide is synthesized from glucosylceramide by the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase-V) and is primarily localized in the plasma membrane, Golgi apparatus, and endosomes.[4][5] It functions as a central hub in cellular signaling, initiating two major downstream pathways: the oxidative stress pathway and the inflammatory pathway.[3][5] These pathways collectively regulate a wide array of cellular functions, including proliferation, inflammation, cell adhesion, and apoptosis.[3][5]

Core Signaling Pathways

Lactosylceramide exerts its biological effects through the activation of two primary signaling cascades:

-

The Oxidative Stress Pathway: Lactosylceramide activates NADPH oxidase (NOX), a membrane-bound enzyme complex, leading to the production of reactive oxygen species (ROS), primarily superoxide anions (O₂⁻).[6] This surge in ROS creates a state of oxidative stress that can modulate the activity of various downstream signaling molecules, contributing to processes such as cell proliferation and apoptosis.[2][5] While the precise mechanism of activation is not fully elucidated, it is understood to involve the assembly of cytosolic and membrane-bound subunits of the NADPH oxidase complex.[5]

-

The Inflammatory Pathway: Lactosylceramide directly binds to and activates cytosolic phospholipase A2α (cPLA2α).[7] This interaction, which occurs at the C2 domain of cPLA2α, is calcium-independent.[3][7] Activated cPLA2α translocates to intracellular membranes where it hydrolyzes phospholipids to release arachidonic acid.[3] Arachidonic acid is then metabolized to produce prostaglandins and other eicosanoids, which are potent mediators of inflammation.[6]

These two pathways are interconnected and can influence each other, leading to a complex network of cellular responses.

Quantitative Data

The following tables summarize the available quantitative data regarding the interactions and effects of lactosylceramide.

| Interaction | Target Protein | Effect | Quantitative Value | Cell Type/System | Reference |

| Enzyme Activation | cPLA2α | Increased enzymatic activity | 1.5-fold increase | In vitro liposome assay | [5] |

| Arachidonic Acid Release | cPLA2α | Time-dependent release | 2.5-fold increase at 30 minutes | CHO-W11A cells | [3] |

| Arachidonic Acid Release | cPLA2α | Concentration-dependent release | Significant increase at 10-30 µM | CHO-W11A cells | [3] |

| Cardiomyocyte Hypertrophy | Concentration-dependent increase | Effective at 50-100 µM | H9c2 cells | [2] | |

| Smooth Muscle Cell Migration | Concentration- and time-dependent | Significant effects observed | Human Aortic SMCs | [8] | |

| Smooth Muscle Cell Proliferation | Concentration- and time-dependent | Significant effects observed | Human Aortic SMCs | [8] |

Experimental Protocols

Fluorescence Microscopy of this compound Uptake and Localization

Objective: To visualize the cellular uptake and subcellular localization of this compound.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Coverslips or glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm)

Protocol:

-

Cell Preparation: Seed cells on coverslips or glass-bottom dishes and allow them to adhere and grow to the desired confluency.

-

Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or chloroform/methanol). b. Evaporate the solvent under a stream of nitrogen to create a thin lipid film. c. Resuspend the lipid film in serum-free cell culture medium containing BSA to form a complex. This facilitates the delivery of the lipid to the cells.

-

Cell Labeling: a. Wash the cells once with pre-warmed serum-free medium. b. Incubate the cells with the this compound-BSA complex at 37°C for a specified period (e.g., 30-60 minutes). The optimal concentration and incubation time should be determined empirically for each cell type.

-

Washing: Remove the labeling solution and wash the cells several times with cold PBS to remove excess fluorescent lipid and stop further uptake.

-

Imaging: Mount the coverslips on a slide with a drop of PBS or imaging medium. Observe the cells using a fluorescence microscope. Images can be captured to document the subcellular localization of the fluorescent lipid, which is often observed in the Golgi apparatus and endosomes.

Thin-Layer Chromatography (TLC) for Analysis of this compound Metabolism

Objective: To separate and identify metabolites of this compound.

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Lipid standards (this compound and potential metabolites)

-

UV light source for visualization

Protocol:

-

Lipid Extraction: After incubating cells with this compound, wash the cells with PBS and extract the total lipids using a standard method such as the Bligh-Dyer or Folch extraction.

-

Sample Spotting: a. Draw a faint pencil line about 1.5 cm from the bottom of the TLC plate. b. Spot the extracted lipid sample and the lipid standards onto the origin line using a capillary tube or a microsyringe. Keep the spots small and concentrated.

-

Plate Development: a. Add the developing solvent to the bottom of the TLC chamber and allow the atmosphere to saturate with solvent vapor. b. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. c. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

-

Visualization: a. Remove the plate from the chamber and allow the solvent to evaporate completely. b. Visualize the separated fluorescent lipid spots under a UV lamp. c. The retention factor (Rf) of each spot can be calculated and compared to the standards to identify the metabolites.

Protein-Lipid Overlay Assay

Objective: To demonstrate the direct binding of a protein (e.g., cPLA2α) to lactosylceramide.

Materials:

-

Nitrocellulose or PVDF membrane

-

Lactosylceramide and control lipids

-

Purified recombinant protein of interest (e.g., GST-tagged cPLA2α)

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Primary antibody against the protein tag (e.g., anti-GST)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Lipid Spotting: a. Dissolve lactosylceramide and control lipids in a suitable solvent (e.g., chloroform/methanol). b. Spot serial dilutions of the lipids onto the nitrocellulose membrane. c. Allow the solvent to evaporate completely.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific protein binding.

-

Protein Incubation: Incubate the membrane with a solution of the purified recombinant protein in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane extensively with TBST to remove unbound protein.

-

Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature. b. Wash the membrane with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then detect the bound protein using a chemiluminescence substrate and imaging system. A positive signal at the location of the spotted lactosylceramide indicates a direct interaction.

Measurement of NADPH Oxidase Activity

Objective: To quantify the production of superoxide in response to lactosylceramide treatment.

Materials:

-

Lucigenin or dihydroethidium (DHE)

-

Cell lysis buffer

-

NADPH

-

Spectrofluorometer or plate reader

Protocol:

-

Cell Treatment: Treat cells with lactosylceramide for the desired time.

-

Cell Lysis: Lyse the cells to prepare a cell homogenate.

-

Activity Assay: a. In a microplate, combine the cell lysate with a reaction buffer containing lucigenin or DHE. b. Initiate the reaction by adding NADPH. c. Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of superoxide production and thus NADPH oxidase activity.

-

Data Analysis: The results can be expressed as relative fluorescence units per unit of time per microgram of protein.

Visualizations

Caption: Lactosylceramide signaling pathways.

Caption: Fluorescence microscopy workflow.

Caption: Protein-lipid overlay assay workflow.

References

- 1. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactosylceramide-Induced Phosphorylation Signaling to Group IVA Phospholipase A2 via Reactive Oxygen Species in Tumor Necrosis Factor-α-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lactosylceramide interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Application of Fluorescent Lactosylceramide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer), a glycosphingolipid found in the plasma membrane of mammalian cells, plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and myelination.[1] Its involvement in pathological conditions such as inflammation, cancer, and neurodegenerative diseases has made it a significant target for therapeutic intervention.[2] To elucidate the complex trafficking and signaling pathways of LacCer, researchers have developed fluorescently labeled analogs that allow for real-time visualization and tracking within living cells. This technical guide provides an in-depth overview of the discovery, synthesis, and application of these vital research tools, with a focus on BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) conjugated lactosylceramide analogs.

Fluorescent Lactosylceramide Analogs: A Comparative Overview

The selection of a fluorescent probe for lactosylceramide is critical and depends on the specific experimental requirements. The most commonly used fluorophores are BODIPY and NBD, each with distinct photophysical properties.

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Key Characteristics |

| BODIPY FL | ~503 | ~512 | High (~0.9) | Bright green fluorescence, high photostability, narrow emission spectrum, relatively insensitive to solvent polarity.[3][4] |

| NBD | ~467 | ~538 | Variable | Environment-sensitive fluorescence, sensitive to solvent polarity, suitable for studying lipid microenvironments.[5][6] |

Table 1: Quantitative Data of Common Fluorescent Lactosylceramide Analogs

Synthesis of Fluorescent Lactosylceramide Analogs

The synthesis of fluorescent lactosylceramide analogs typically involves the covalent attachment of a fluorophore to the sphingosine or fatty acid moiety of the lactosylceramide molecule.

Synthesis of BODIPY-Lactosylceramide

The synthesis of BODIPY-LacCer often involves the acylation of a lyso-lactosylceramide precursor with a BODIPY-containing fatty acid.[7]

Experimental Protocol: Synthesis of BODIPY-FL-C5-Lactosylceramide

-

Preparation of BODIPY-FL-C5-succinimidyl ester:

-

Dissolve BODIPY-FL-C5-carboxylic acid in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the product by silica gel chromatography.

-

-

Coupling of BODIPY-FL-C5-succinimidyl ester to lyso-Lactosylceramide:

-

Dissolve lyso-lactosylceramide in a mixture of chloroform and methanol.

-

Add triethylamine to the solution.

-

Add the BODIPY-FL-C5-succinimidyl ester dissolved in chloroform dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Purify the final product, BODIPY-FL-C5-Lactosylceramide, by silica gel chromatography.

-

Synthesis of NBD-Lactosylceramide

NBD-labeled lactosylceramide can be synthesized by reacting NBD-Cl with an amino-functionalized lactosylceramide derivative.

Experimental Protocol: Synthesis of C6-NBD-Lactosylceramide

-

Synthesis of amino-lactosylceramide:

-

Protect the hydroxyl groups of lactosylceramide with a suitable protecting group (e.g., acetate).

-

Introduce an amino group at the desired position of the fatty acid chain.

-

Deprotect the hydroxyl groups to yield amino-lactosylceramide.

-

-

Labeling with NBD-Cl:

-

Dissolve the amino-lactosylceramide in a suitable solvent (e.g., chloroform/methanol).

-

Add triethylamine and NBD-Cl.

-

Stir the reaction at room temperature in the dark for 12-24 hours.

-

Monitor the reaction by TLC.

-

Purify the C6-NBD-Lactosylceramide by silica gel chromatography.

-

Lactosylceramide Signaling Pathways

Lactosylceramide is a key player in several signaling cascades, often acting as a second messenger.[8][9] The synthesis of LacCer by lactosylceramide synthase (β-1,4-galactosyltransferase V or VI) is a critical regulatory step.[10] External stimuli can activate this enzyme, leading to an accumulation of LacCer in the plasma membrane and the initiation of downstream signaling events.[10][11]

Caption: Lactosylceramide-centric signaling pathways.

Experimental Workflows

The use of fluorescent lactosylceramide analogs in cellular studies involves a series of well-defined steps, from probe preparation to image acquisition and analysis.

Caption: General experimental workflow for studying lactosylceramide trafficking.

Applications in Cellular Imaging

Fluorescent lactosylceramide analogs are invaluable tools for studying the endocytosis and intracellular trafficking of glycosphingolipids.

Experimental Protocol: Live-Cell Imaging of BODIPY-Lactosylceramide Trafficking

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Allow cells to adhere and grow to the desired confluency.

-

-

Labeling:

-

Prepare a complex of BODIPY-LacCer with defatted bovine serum albumin (BSA) in a serum-free medium.

-

Incubate cells with the BODIPY-LacCer/BSA complex at 4°C for 30 minutes to allow binding to the plasma membrane.

-

Wash the cells with cold medium to remove unbound probe.

-

-

Trafficking:

-

Analysis:

-

Analyze the time-lapse images to track the internalization of the fluorescent LacCer and its transport to various intracellular compartments, such as the Golgi apparatus and lysosomes.

-

Perform colocalization studies with organelle-specific markers to identify the trafficking pathways.

-

Conclusion

The development of fluorescent lactosylceramide analogs has significantly advanced our understanding of the cellular biology of this important glycosphingolipid. The ability to visualize and track LacCer in real-time has provided critical insights into its roles in both normal physiological processes and disease states. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further discoveries in this exciting field and paving the way for the development of novel therapeutic strategies targeting lactosylceramide pathways.

References

- 1. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 3. BODIPY | AAT Bioquest [aatbio.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lactosylceramide in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a glycosphingolipid once considered a mere intermediate in the biosynthesis of complex glycosphingolipids, has emerged as a critical bioactive lipid second messenger.[1][2][3] Situated within specialized membrane microdomains known as lipid rafts, LacCer acts as a signaling hub, transducing extracellular stimuli into a cascade of intracellular events that regulate a wide array of cellular processes.[1][4] This technical guide provides an in-depth exploration of the multifaceted biological functions of lactosylceramide in cell signaling. It details its involvement in critical pathways such as inflammation, oxidative stress, cell proliferation, migration, and angiogenesis, and its implications in various pathologies including cardiovascular disease, cancer, and neuroinflammatory disorders.[1][3][5] This document serves as a comprehensive resource, offering detailed experimental methodologies, quantitative data, and visual representations of signaling pathways to facilitate further research and therapeutic development targeting LacCer-mediated processes.

Introduction: Lactosylceramide as a Bioactive Signaling Molecule

Lactosylceramide (LacCer), also known as CD17/CDw17, is composed of a ceramide backbone linked to a lactose disaccharide.[1] It is synthesized in the Golgi apparatus by lactosylceramide synthase (β-1,4-galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide (GlcCer).[1][3] While serving as a precursor for a diverse range of complex glycosphingolipids, LacCer itself is now recognized as a key player in signal transduction.[1][2]

Functioning as a lipid second messenger, LacCer is concentrated in lipid rafts, which are dynamic, sterol- and sphingolipid-rich membrane microdomains.[1][4] This localization is crucial for its role as a transducer of external signals, allowing it to interact with and modulate the activity of various signaling proteins.[1] A multitude of physiologically relevant stimuli, including growth factors like platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), inflammatory cytokines such as tumor necrosis factor-α (TNF-α), and modified lipoproteins like oxidized low-density lipoprotein (ox-LDL), can trigger the synthesis and signaling activity of LacCer.[1][3]

The convergence of these diverse signals on LacCer synthase leads to the generation of LacCer, which then initiates downstream signaling cascades primarily through two major pathways: the generation of reactive oxygen species (ROS) via NADPH oxidase activation and the production of arachidonic acid and its inflammatory derivatives through the activation of cytosolic phospholipase A2 (cPLA2).[1][3][6] These pathways collectively contribute to a wide range of cellular phenotypes, including inflammation, cell proliferation, migration, adhesion, and angiogenesis.[1][5] Dysregulation of LacCer-mediated signaling has been implicated in the pathogenesis of numerous diseases, highlighting its potential as a therapeutic target.[1][5]

Core Signaling Pathways Mediated by Lactosylceramide

Lactosylceramide orchestrates a complex network of signaling pathways that influence a multitude of cellular functions. Its central role involves the activation of key enzymes that generate downstream second messengers, leading to the modulation of gene expression and cellular behavior.

The Oxidative Stress Pathway: NADPH Oxidase and ROS Production

A primary mechanism through which LacCer exerts its signaling effects is by activating NADPH oxidase, a multi-subunit enzyme complex responsible for the production of superoxide radicals (O₂⁻), a key reactive oxygen species (ROS).[1][6] This LacCer-induced "oxidative stress" environment triggers a cascade of downstream signaling events.[1][3]

The generated ROS can act as second messengers, modulating the activity of various kinases and transcription factors. For instance, in human aortic smooth muscle cells, LacCer-induced ROS production leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, promoting cell proliferation.[5]

The Inflammatory Pathway: cPLA2 and Arachidonic Acid Metabolism

Lactosylceramide is a potent activator of cytosolic phospholipase A2 (cPLA2), an enzyme that hydrolyzes the sn-2 position of phospholipids to release arachidonic acid (AA).[1][6] AA is a precursor for the synthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the action of cyclooxygenases (COX) and lipoxygenases (LOX), respectively.[1]

This pathway is central to LacCer's role in inflammation. For example, in neutrophils, LacCer-mediated activation of cPLA2 leads to the production of inflammatory mediators that contribute to the inflammatory response.[6]

Convergence of Signaling Pathways

The signaling pathways initiated by LacCer are not mutually exclusive and often converge to regulate complex cellular processes. For instance, in neuroinflammatory conditions, LacCer has been shown to activate the PI3K/Akt and NF-κB pathways, in addition to the Ras/MAPK cascade, leading to the induction of pro-inflammatory mediators.[2][7]

Biological Functions and Disease Implications

The diverse signaling capabilities of lactosylceramide translate into a wide range of biological functions and significant involvement in various disease states.

Inflammation and Innate Immunity

Lactosylceramide plays a crucial role in the innate immune response.[4] In neutrophils, LacCer-enriched lipid rafts act as pattern recognition receptors, binding to carbohydrate structures on pathogens like Mycobacteria and Candida.[1] This interaction triggers downstream signaling, leading to phagocytosis, chemotaxis, and the generation of superoxide.[1][4] Furthermore, LacCer's ability to stimulate the production of inflammatory mediators contributes to the amplification of the inflammatory response.[1][6]

Cancer Progression and Metastasis

Aberrant LacCer signaling is increasingly implicated in cancer. Elevated levels of LacCer and its synthase, β-1,4-GalT-V, have been observed in colorectal cancer.[8] LacCer promotes key aspects of cancer progression, including cell proliferation, migration, and angiogenesis.[1][9] For example, in aortic smooth muscle cells, LacCer induces migration and proliferation through the activation of ERK1/2.[9]

Cardiovascular Disease

Lactosylceramide is a significant contributor to the pathogenesis of cardiovascular diseases, particularly atherosclerosis.[1][3] Ox-LDL, a key player in atherogenesis, stimulates LacCer synthesis, which in turn promotes smooth muscle cell proliferation, a hallmark of atherosclerotic plaque formation.[1][5] LacCer also contributes to endothelial dysfunction by increasing oxidative stress and reducing the expression of endothelial nitric oxide synthase (eNOS).[10][11]

Neuroinflammation

In the central nervous system, LacCer acts as a second messenger in neuroinflammatory processes.[2][7] It is involved in glial cell proliferation and the induction of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS), contributing to the pathology of neurodegenerative diseases.[2][7]

Quantitative Data on Lactosylceramide Signaling

The following tables summarize key quantitative data from studies investigating the effects of lactosylceramide on various cellular processes.

Table 1: Concentration-Dependent Effects of Lactosylceramide

| Cell Type/System | Effect Measured | LacCer Concentration | Observed Effect |

| Porcine Coronary Arteries | Endothelium-dependent vasorelaxation | 0.1, 1, and 10 µM | Significant decrease in vasorelaxation in a concentration-dependent manner.[10][11] |

| Human Aortic Smooth Muscle Cells | Cell Migration and Proliferation | Concentration-dependent | Significant induction of migration and proliferation.[9] |

| Primary Rat Astrocytes | iNOS gene expression | Exogenous LacCer reverses inhibition by PDMP | Reversal of PDMP-mediated inhibition of iNOS expression.[12] |

Table 2: Quantification of Lactosylceramide Levels

| Condition | Cell/Tissue Type | Fold Change in LacCer |

| LPS/IFN-γ stimulation | Primary Rat Astrocytes | ~1.5-fold increase |

| Atherosclerotic plaque vs. unaffected aorta | Human Aorta | Markedly elevated |

| Colorectal cancer tumors vs. normal tissue | Human Colorectal Tissue | Marked increase in LacCer and its synthase |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological functions of lactosylceramide.

Quantification of Lactosylceramide by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the precise quantification of LacCer in biological samples.[13][14][15]

Protocol Overview:

-

Lipid Extraction: Extract lipids from cells or tissues using a suitable solvent system (e.g., chloroform:methanol).

-

Chromatographic Separation: Separate the lipid extract using high-performance liquid chromatography (HPLC) with a column appropriate for lipid separation (e.g., a silica-based column for normal-phase chromatography).

-

Mass Spectrometric Detection: Detect and quantify LacCer using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Deuterated internal standards are typically used for accurate quantification.[14]

Studying LacCer-Protein Interactions

Investigating the direct interaction of LacCer with signaling proteins is crucial for elucidating its mechanism of action.

Protocol Overview: Lipid-Protein Overlay Assay [16]

-

Lipid Spotting: Spot serial dilutions of LacCer and other control lipids onto a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific protein binding.

-

Protein Incubation: Incubate the membrane with the purified protein of interest.

-

Washing: Wash the membrane extensively to remove unbound protein.

-

Detection: Detect the bound protein using a specific primary antibody followed by a labeled secondary antibody.

Functional Assays

A variety of functional assays are employed to assess the downstream effects of LacCer signaling.

-

Cell Proliferation Assays: Methods like the MTS assay or BrdU incorporation can be used to measure the effect of LacCer on cell proliferation.[9]

-

Cell Migration Assays: The Boyden chamber assay is a common method to quantify the effect of LacCer on cell migration.[9]

-

ROS Production Assays: Fluorescent probes such as dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels upon LacCer stimulation.

-

Western Blotting: This technique is used to quantify the expression and phosphorylation status of key signaling proteins in response to LacCer treatment.[5]

Conclusion and Future Directions

Lactosylceramide has unequivocally transitioned from a simple biosynthetic intermediate to a central player in a myriad of cell signaling pathways. Its strategic location in lipid rafts allows it to integrate a wide range of extracellular cues and translate them into specific cellular responses, impacting health and disease. The growing body of evidence linking dysregulated LacCer signaling to major human pathologies, including cancer, cardiovascular disease, and neuroinflammation, underscores its significance as a potential diagnostic biomarker and a promising therapeutic target.

Future research should focus on several key areas. A more comprehensive understanding of the direct protein interactome of LacCer is needed to fully delineate its signaling networks. The development of more specific and potent inhibitors of LacCer synthase will be crucial for therapeutic applications. Furthermore, elucidating the precise mechanisms that regulate LacCer synthesis and its localization within different cellular compartments will provide deeper insights into its complex biological roles. Continued exploration of lactosylceramide's functions will undoubtedly pave the way for novel therapeutic strategies aimed at modulating its activity for the treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Lactosylceramide-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lactosylceramide: a lipid second messenger in neuroinflammatory disease | Semantic Scholar [semanticscholar.org]

- 8. Lactosylceramide synthase β-1,4-GalT-V: A novel target for the diagnosis and therapy of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lactosylceramide causes endothelial dysfunction in porcine coronary arteries and human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | α-Lactosylceramide Protects Against iNKT-Mediated Murine Airway Hyperreactivity and Liver Injury Through Competitive Inhibition of Cd1d Binding [frontiersin.org]

- 13. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C12 NBD Lactosylceramide Uptake and Distribution in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the uptake and intracellular distribution of C12 NBD lactosylceramide (C12 NBD-LacCer), a fluorescent analog of lactosylceramide. This document details the experimental protocols for its use in live-cell imaging and quantitative analysis, and explores its involvement in cellular signaling pathways.

Introduction to this compound

This compound is a vital tool for studying the intricate dynamics of glycosphingolipid metabolism and trafficking. Comprising a lactosylceramide molecule linked to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon acyl chain, this probe allows for the visualization and tracking of lactosylceramide within living cells.[1][2] Its utility stems from its ability to mimic endogenous lactosylceramide, thereby serving as a substrate for cellular enzymes and participating in relevant biological processes. Understanding the journey of C12 NBD-LacCer from the plasma membrane to its ultimate intracellular destinations provides critical insights into lipid sorting, metabolism, and signaling in health and disease.

Mechanisms of Uptake and Intracellular Trafficking

The intracellular journey of C12 NBD-LacCer begins at the plasma membrane and involves a series of coordinated transport and metabolic events.

2.1. Endocytic Uptake:

C12 NBD-LacCer is internalized by cells primarily through endocytosis. While the precise mechanisms can be cell-type dependent, both clathrin-dependent and clathrin-independent pathways, including caveolae-mediated endocytosis, have been implicated in the uptake of similar lipid analogs.[3] The involvement of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, is also crucial for the clustering and subsequent internalization of lactosylceramide.[4][5]

2.2. Intracellular Transport and Golgi Apparatus Localization:

Following internalization, C12 NBD-LacCer is transported through the endosomal system. A significant portion of the internalized probe is delivered to the Golgi apparatus, a central hub for lipid and protein sorting and modification. The accumulation of NBD-labeled sphingolipids in the Golgi is a well-documented phenomenon and is largely attributed to their metabolism by Golgi-resident enzymes.[6][7] Within the Golgi lumen, C12 NBD-LacCer can be further glycosylated to form more complex glycosphingolipids. This metabolic conversion effectively "traps" the fluorescent lipid within the Golgi, leading to its characteristic perinuclear staining pattern.[6]

2.3. Distribution to Other Organelles:

While the Golgi apparatus is a primary destination, C12 NBD-LacCer and its metabolites can also be trafficked to other organelles. Depending on the cellular context and metabolic state, a portion of the internalized lactosylceramide may be directed to lysosomes for degradation.[8] Furthermore, newly synthesized glycosphingolipids in the Golgi can be packaged into transport vesicles and delivered to the plasma membrane, contributing to the dynamic lipid composition of the cell surface.

Data Presentation: Quantitative Analysis of C12 NBD-LacCer Dynamics

Quantitative analysis of C12 NBD-LacCer uptake and distribution is essential for obtaining robust and reproducible data. While direct comparative studies on C12 NBD-LacCer across multiple cell lines are limited in the literature, this section outlines key quantitative parameters and provides illustrative examples of the types of data that can be generated.

Table 1: Illustrative Quantitative Parameters for C12 NBD-LacCer Uptake and Distribution

| Parameter | Description | Example of Potential Findings | Relevant Techniques |

| Uptake Efficiency | The rate and extent of C12 NBD-LacCer internalization. | Cell line A exhibits a 2-fold higher mean fluorescence intensity after 30 minutes of incubation compared to cell line B, suggesting more efficient uptake. | Flow Cytometry, Fluorometry |

| Co-localization Coefficients | The degree of spatial overlap between C12 NBD-LacCer and specific organelle markers (e.g., Golgi, lysosomes). | A Pearson's correlation coefficient of 0.8 between C12 NBD-LacCer and a Golgi marker indicates a high degree of co-localization. A Manders' overlap coefficient (M1) of 0.7 suggests that 70% of the C12 NBD-LacCer signal overlaps with the Golgi marker.[9][10][11][12] | Confocal Microscopy with image analysis software |

| Trafficking Kinetics | The time course of C12 NBD-LacCer movement between different cellular compartments. | The peak fluorescence of C12 NBD-LacCer in the Golgi apparatus is observed 60 minutes post-labeling. | Time-lapse Confocal Microscopy |

Table 2: Effects of Inhibitors on Lactosylceramide Trafficking

| Inhibitor | Target/Mechanism | Reported Effect on Lactosylceramide Trafficking |

| Chlorpromazine | Inhibits clathrin-mediated endocytosis.[3] | Can reduce the uptake of molecules internalized via this pathway. The effect on LacCer can be cell-type dependent.[3] |

| Genistein | A tyrosine kinase inhibitor that can affect caveolae-mediated endocytosis.[3] | May inhibit the internalization of LacCer if this pathway is predominant in the cell type under study. |

| Methyl-β-cyclodextrin (MβCD) | Depletes cholesterol from the plasma membrane, disrupting lipid rafts and caveolae.[13] | Can alter the distribution and internalization of lactosylceramide by affecting lipid raft integrity.[1] |

| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) | An inhibitor of glucosylceramide synthase and lactosylceramide synthase.[5] | Blocks the conversion of ceramide to lactosylceramide, which can abrogate downstream signaling and apoptosis.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving C12 NBD-LacCer.

4.1. Live-Cell Labeling with C12 NBD-Lactosylceramide

This protocol describes the general procedure for labeling live cells with C12 NBD-LacCer for subsequent imaging or analysis.

-

Materials:

-

C12 NBD-Lactosylceramide

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Glass-bottom dishes or coverslips suitable for microscopy

-

-

Procedure:

-

Preparation of C12 NBD-LacCer-BSA Complex (100x Stock): a. In a glass vial, evaporate the desired amount of C12 NBD-LacCer from its organic solvent under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. Prepare a solution of fatty acid-free BSA in PBS (e.g., 1 mg/mL). d. While vortexing the BSA solution, slowly add the ethanolic C12 NBD-LacCer solution to achieve the desired final concentration (e.g., 1 mM). e. Store the complex at -20°C for long-term use.

-

Cell Seeding: a. Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Labeling: a. Dilute the C12 NBD-LacCer-BSA complex in pre-warmed complete cell culture medium to a final working concentration (typically 1-5 µM). b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15-60 minutes).

-

Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed complete cell culture medium or PBS to remove unbound probe.

-

Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[14]

-

4.2. Quantitative Analysis of C12 NBD-LacCer Uptake by Flow Cytometry

This protocol outlines a method for quantifying the internalization of C12 NBD-LacCer using flow cytometry.[8][15][16]

-

Materials:

-

Cells in suspension

-

C12 NBD-LacCer-BSA complex

-

Ice-cold PBS

-

Trypan Blue or another viability dye

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: a. Harvest and wash the cells, then resuspend them in culture medium at a known concentration (e.g., 1 x 10^6 cells/mL).

-

Labeling: a. Incubate the cell suspension with the desired concentration of C12 NBD-LacCer-BSA complex at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). A control sample should be kept on ice (4°C) to measure surface binding with minimal internalization.

-

Stopping the Uptake: a. At each time point, transfer an aliquot of the cell suspension to a microfuge tube and immediately place it on ice. b. Wash the cells twice with ice-cold PBS to remove unbound probe.

-

Back-Exchange (Optional): a. To distinguish between surface-bound and internalized C12 NBD-LacCer, a back-exchange step can be performed. Resuspend the washed cells in a solution of fatty acid-free BSA (e.g., 1% in PBS) and incubate on ice for 10-15 minutes. This will remove the NBD-labeled lipid from the outer leaflet of the plasma membrane. b. Wash the cells again with ice-cold PBS.

-

Flow Cytometry Analysis: a. Resuspend the final cell pellet in PBS. b. Add a viability dye to exclude dead cells from the analysis. c. Analyze the cells on a flow cytometer, measuring the NBD fluorescence in the appropriate channel. d. Quantify the mean fluorescence intensity (MFI) of the cell population at each time point.

-

4.3. Isolation of Lipid Rafts

This protocol provides a general workflow for the isolation of detergent-resistant membranes (lipid rafts) to investigate the association of C12 NBD-LacCer with these microdomains.[13][15][17][18][19]

-

Materials:

-

C12 NBD-LacCer labeled cells

-

Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA)

-

Sucrose solutions (e.g., 80%, 30%, and 5% in TNE buffer)

-

Ultracentrifuge and tubes

-

-

Procedure:

-

Cell Lysis: a. After labeling with C12 NBD-LacCer, wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Sucrose Gradient Preparation: a. Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose. b. In an ultracentrifuge tube, carefully layer 30% sucrose solution on top of the lysate-sucrose mixture. c. Finally, layer 5% sucrose solution on top of the 30% layer.

-

Ultracentrifugation: a. Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: a. Carefully collect fractions from the top of the gradient. Lipid rafts, being less dense, will float to the interface between the 5% and 30% sucrose layers.

-

Analysis: a. Analyze the collected fractions for the presence of C12 NBD-LacCer by fluorescence measurement. b. Perform Western blotting for known lipid raft markers (e.g., flotillin, caveolin) and non-raft markers to confirm the purity of the fractions.

-

Signaling Pathways and Experimental Workflows

C12 NBD-LacCer, by mimicking endogenous lactosylceramide, can be used to study various signaling pathways in which this lipid is implicated. Lactosylceramide is not merely a structural component of membranes but also a bioactive lipid that can modulate cellular processes such as inflammation, oxidative stress, and apoptosis.[1][4][5][20][21][22][23]

5.1. Lactosylceramide-Mediated Inflammatory Signaling

External stimuli such as platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), and tumor necrosis factor-alpha (TNF-α) can activate lactosylceramide synthase, leading to an increase in cellular lactosylceramide levels.[1][4][20][22][23] This, in turn, can trigger a cascade of inflammatory responses.

5.2. Lactosylceramide-Induced Oxidative Stress

Increased levels of lactosylceramide can also lead to the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[1][4][20][22] This contributes to a state of oxidative stress, which is implicated in various pathologies.

5.3. Experimental Workflow for Live-Cell Imaging

The following diagram illustrates a typical workflow for a live-cell imaging experiment using C12 NBD-LacCer.[14][24][25][26][27][28]

5.4. Logical Workflow for Investigating Endocytic Pathways

This diagram outlines a logical approach to dissecting the endocytic pathways involved in C12 NBD-LacCer uptake.

Conclusion

C12 NBD-lactosylceramide is a powerful and versatile tool for the investigation of glycosphingolipid dynamics in living cells. Its ability to be taken up, transported, and metabolized by cellular machinery provides a unique window into the complex processes of lipid trafficking and signaling. The experimental protocols and analytical approaches detailed in this guide provide a robust framework for researchers to utilize C12 NBD-LacCer to further unravel the multifaceted roles of lactosylceramide in cellular function and disease. Further quantitative studies are warranted to establish a more comprehensive and comparative dataset of its behavior across a wider range of cell types and experimental conditions.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lactosylceramide is required in apoptosis induced by N-Smase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow Cytometry Protocols [bdbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. live and fixed cell fluorescence imaging of agDD-GFP aggregation and NRF1 activation [protocols.io]

Exploring Lipid Raft Dynamics with C12 NBD Lactosylceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C12 NBD Lactosylceramide as a fluorescent probe to investigate the intricate dynamics of lipid rafts. We delve into the core principles, experimental methodologies, and data interpretation, offering a practical resource for researchers in cell biology and drug development.

Introduction to Lipid Rafts and this compound

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins. These platforms play a crucial role in a myriad of cellular processes, including signal transduction, membrane trafficking, and pathogen entry. Lactosylceramide (LacCer), a glycosphingolipid, is a key component of these rafts and is implicated in signaling pathways that regulate inflammation, oxidative stress, and apoptosis.[1][2]

To visualize and quantify the behavior of these domains, fluorescent lipid analogs are indispensable tools. This compound is a fluorescent analog of the endogenous LacCer. It consists of a lactosylceramide molecule with a 12-carbon acyl chain, to which a nitrobenzoxadiazole (NBD) fluorescent group is attached. The NBD fluorophore is environmentally sensitive, meaning its fluorescence properties, such as lifetime and quantum yield, change in response to the polarity and viscosity of its immediate surroundings. This characteristic makes this compound an excellent probe for studying the heterogeneous environment of the plasma membrane and the specific dynamics within lipid rafts.

Quantitative Data on NBD-Labeled Lipid Dynamics in Model Membranes

While specific quantitative data for this compound is not extensively available in the literature, data from studies using other NBD-labeled lipids with similar acyl chain lengths, such as NBD-PC (phosphatidylcholine) and NBD-PE (phosphatidylethanolamine), provide valuable insights into the expected behavior of this compound in different membrane environments. The following tables summarize key quantitative parameters obtained from fluorescence-based techniques.

| Membrane Phase | Lipid Composition | Probe | Technique | Parameter | Value | Reference |

| Liquid-disordered (Ld) | DOPC | NBD-PC | FLIM | Fluorescence Lifetime (τ) | 6.80 ± 0.04 ns | [1] |

| Liquid-ordered (Lo) | DOPC/SSM/Chol (2:2:6) | NBD-PC | FLIM | Fluorescence Lifetime (τ) | 9.94 ± 0.05 ns | [1] |

| Coexisting Ld and Lo | DOPC/SSM/Chol (1:1:1) | NBD-PC | FLIM | Fluorescence Lifetime (τ) in Lo | 9.62 ± 0.2 ns | [1] |

| Coexisting Ld and Lo | DOPC/SSM/Chol (1:1:1) | NBD-PC | FLIM | Fluorescence Lifetime (τ) in Ld | 5.06 ± 0.3 ns | [1] |

Table 1: Fluorescence Lifetime of NBD-PC in Large Unilamellar Vesicles (LUVs) at 25°C. This table illustrates the sensitivity of the NBD fluorophore's lifetime to the lipid packing of the membrane. The longer lifetime in the liquid-ordered (Lo) phase reflects a more rigid and less polar environment, characteristic of lipid rafts. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SSM: N-stearoyl-d-erythro-sphingomyelin; Chol: Cholesterol.

| Membrane System | Lipid Composition | Probe | Technique | Diffusion Coefficient (D) | Reference |

| Supported Lipid Bilayer | DOPC | DOPE-NBD | FRAP | 1.9 ± 0.4 µm²/s | [2] |

| Giant Unilamellar Vesicles (GUVs) | DOPC | DiD | FCS | 10.0 ± 0.4 µm²/s | [1] |

| Synthetic Membrane | 1:1 DOPC:DPPC | NBD-PC | Line FRAP | ~2.5 µm²/s at 22°C | [3] |

| Synthetic Membrane | 2:2:1 DOPC:DPPC:Cholesterol | NBD-PC | Line FRAP | ~4.5 µm²/s at 22°C | [3] |

Table 2: Diffusion Coefficients of NBD-Labeled Lipids in Model Membranes. This table presents diffusion coefficients measured by Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS). The diffusion coefficient is a measure of the lateral mobility of the probe within the membrane and is influenced by the viscosity and composition of the lipid bilayer. DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in studying lipid raft dynamics. The following sections provide protocols for key experimental procedures.

Protocol 1: Live-Cell Labeling with this compound

This protocol is adapted from methods for labeling cells with other NBD-labeled sphingolipids.

Materials:

-

This compound stock solution (1 mM in ethanol or DMSO, stored at -20°C, protected from light)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, buffered with HEPES)

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Preparation of NBD-Lactosylceramide-BSA Complex:

-

In a glass tube, evaporate the desired amount of this compound stock solution to dryness under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Prepare a solution of fatty-acid-free BSA in the live-cell imaging buffer (e.g., 0.34 mg/mL).

-

While vortexing the BSA solution, slowly add the ethanolic solution of this compound to achieve a 1:1 molar ratio. This promotes the formation of a soluble complex and facilitates delivery to the cells.

-

The final concentration of the stock complex should be around 100 µM.

-

-

Cell Preparation:

-

Grow cells to the desired confluency (typically 60-80%) on a glass-bottom dish suitable for live-cell imaging.

-

Wash the cells twice with pre-warmed (37°C) live-cell imaging buffer.

-

-

Labeling:

-

Dilute the this compound-BSA complex in pre-warmed live-cell imaging buffer to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells with the labeling solution for 15-30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane while minimizing endocytosis.

-

-

Washing:

-

Aspirate the labeling solution and wash the cells three to five times with ice-cold live-cell imaging buffer to remove any unbound probe.

-

-

Imaging:

-

Immediately image the cells in fresh, ice-cold live-cell imaging buffer using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~465 nm, Emission: ~535 nm).

-

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.

Materials:

-

Live cells labeled with this compound (from Protocol 1)

-

Confocal laser scanning microscope with FRAP capabilities

Procedure:

-

Microscope Setup:

-

Mount the dish with labeled cells on the microscope stage, maintained at the desired temperature (e.g., 37°C for observing dynamics at physiological conditions).

-

Select a region of interest (ROI) on the plasma membrane of a cell.

-

-

Pre-bleach Imaging:

-

Acquire a few images of the ROI at low laser power to determine the initial fluorescence intensity.

-

-

Photobleaching:

-

Use a high-intensity laser beam to photobleach the NBD fluorophores within a defined spot (e.g., a circular region of 1-2 µm in diameter) within the ROI. The bleaching should be rapid (a few hundred milliseconds) to minimize diffusion during the bleach pulse.

-

-

Post-bleach Imaging:

-

Immediately after photobleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition should be optimized to capture the fluorescence recovery curve accurately.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

Correct for photobleaching that occurs during post-bleach imaging by monitoring the fluorescence intensity of a non-bleached region in the same cell.

-

Normalize the recovery curve.

-

Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

-

Protocol 3: Fluorescence Correlation Spectroscopy (FCS)

FCS measures fluorescence fluctuations in a tiny, fixed observation volume to determine the concentration and diffusion coefficient of fluorescent molecules.

Materials:

-

Giant Unilamellar Vesicles (GUVs) or live cells labeled with this compound

-

FCS-capable confocal or two-photon microscope

Procedure:

-

Sample Preparation:

-

For GUVs, incorporate this compound during the vesicle formation process (e.g., by electroformation).

-

For live cells, label them as described in Protocol 1.

-

-

Microscope Setup and Calibration:

-

Align the laser and calibrate the confocal volume using a standard fluorescent dye with a known diffusion coefficient (e.g., Alexa Fluor 488 in water).

-

-

Measurement:

-

Position the laser focus on the membrane of a GUV or a live cell.

-

Record the fluorescence intensity fluctuations over a period of time (typically 30-60 seconds).

-

-

Data Analysis:

-

Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.

-

Fit the ACF with a two-dimensional diffusion model to obtain the diffusion time (τD).

-

Calculate the diffusion coefficient (D) from the diffusion time and the calibrated waist of the laser beam.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving lactosylceramide and a typical experimental workflow for studying lipid raft dynamics with this compound.

Caption: Lactosylceramide-centric signaling pathway in lipid rafts.

Caption: Experimental workflow for studying lipid raft dynamics.

Conclusion

This compound is a powerful tool for elucidating the complex and dynamic nature of lipid rafts. By employing advanced fluorescence microscopy techniques such as FLIM, FRAP, and FCS, researchers can gain quantitative insights into the biophysical properties of these membrane microdomains. The protocols and data presented in this guide provide a solid foundation for designing and executing experiments aimed at understanding the critical role of lactosylceramide and lipid rafts in cellular function and disease, ultimately aiding in the development of novel therapeutic strategies.

References

An In-depth Technical Guide to C12 NBD Lactosylceramide's Involvement in Membrane Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C12 NBD Lactosylceramide (C12-NBD-LacCer), a fluorescently labeled analog of lactosylceramide, and its application in the study of membrane trafficking. C12-NBD-LacCer serves as a valuable tool for visualizing and quantifying the intricate pathways of glycosphingolipid transport within living cells. This document details its structural and fluorescent properties, outlines experimental protocols for its use in live-cell imaging, presents quantitative data on its trafficking dynamics, and illustrates its involvement in key signaling pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize C12-NBD-LacCer as a probe to investigate membrane dynamics and associated cellular processes.

Introduction to this compound

This compound is a synthetic derivative of lactosylceramide, a crucial glycosphingolipid that serves as a precursor for the synthesis of a wide array of more complex glycosphingolipids, including gangliosides.[1] Structurally, it consists of a lactosylceramide molecule with a C12 acyl chain that is fluorescently tagged with a nitrobenzoxadiazole (NBD) group.[2][3] This fluorescent modification allows for the real-time visualization of its movement within and between cellular membranes.

Lactosylceramide itself is not merely a biosynthetic intermediate but also an important signaling molecule involved in various cellular processes such as cell adhesion, migration, proliferation, and angiogenesis.[1] Given the central role of lactosylceramide in both metabolism and signaling, C12-NBD-LacCer provides a powerful tool to study its transport and to dissect the mechanisms of membrane trafficking.

Structural and Fluorescent Properties

The NBD fluorophore is attached to the terminus of the C12 acyl chain of the ceramide backbone. This strategic placement minimizes steric hindrance that might otherwise interfere with its interaction with cellular machinery. The NBD group exhibits environment-sensitive fluorescence, meaning its emission spectrum can shift depending on the polarity of its surroundings. This property can provide additional information about the lipid environment the probe is in.

| Property | Value | Reference(s) |

| Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine | [3] |

| Molecular Formula | C₄₈H₈₁N₅O₁₆ | [3] |

| Molecular Weight | 984.18 g/mol | [4] |

| Excitation Maximum (λex) | ~466 nm | |

| Emission Maximum (λem) | ~536 nm | |

| Recommended Filter Set | FITC/GFP |

Membrane Trafficking Pathways of this compound

Upon introduction to cells, C12-NBD-LacCer intercalates into the plasma membrane. From there, it is internalized and transported through various endocytic pathways to intracellular compartments, most notably the Golgi apparatus. The trafficking of NBD-labeled sphingolipids, including analogs of lactosylceramide, is an active, energy- and temperature-dependent process mediated by vesicles.

Endocytosis and Transport to the Golgi

Studies have shown that after internalization from the plasma membrane, NBD-labeled glycosphingolipids are first delivered to early/recycling endosomes. Subsequently, they are sorted and transported to the trans-Golgi Network (TGN). This transport from the endosomes to the Golgi is a key step in the recycling and metabolism of sphingolipids.

The precise mechanisms governing the sorting of lactosylceramide into specific endocytic pathways are still under investigation, but it is known that glycosphingolipid-enriched microdomains, or lipid rafts, play a significant role. The trafficking of fluorescent lactosylceramide analogs has been shown to be sensitive to the levels of other lipids, such as glucosylceramide, where alterations in its concentration can lead to mistargeting of lactosylceramide to lysosomes instead of the Golgi.[5][6]

Quantitative Insights into Trafficking

While specific kinetic data for C12-NBD-LacCer is not extensively published, studies on similar fluorescent lipid analogs provide valuable quantitative insights into membrane trafficking processes.

| Parameter | Organelle/Process | Quantitative Data | Cell Type | Reference(s) |

| Colocalization | Early Endosomes (Rab5) & Late Endosomes (Rab7) | 46% of Rab5-positive endosomes also contain Rab7 | C2C12 cells | [7] |

| Colocalization | Late Endosomes (Rab7) & Lysosomes (LAMP-1) | 74% of Rab7-positive endosomes also contain LAMP-1 | C2C12 cells | [7] |

| Effect of Inhibitor | Brefeldin A (BFA) on Golgi-ER transport | Onset of Golgi disassembly: 4-8 minutes after BFA addition | HeLa cells | [8] |

| Effect of Inhibitor | N-butyldeoxygalactonojirimycin (NB-DGJ) | 12-25 µM NB-DGJ restores Golgi trafficking in a Gaucher disease model | Macrophages | [5] |

| Effect of Inhibitor | High-dose N-butyldeoxygalactonojirimycin (>25 µM) | Induces lysosomal targeting of lactosylceramide | Macrophages | [5] |

Experimental Protocols

The following protocols provide a framework for using this compound to study membrane trafficking in live cells.

Live-Cell Labeling and Imaging

This protocol describes the general procedure for labeling live cells with C12-NBD-LacCer and observing its trafficking using fluorescence microscopy.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

Live-cell imaging microscopy system with environmental control (37°C, 5% CO₂) and appropriate filter sets for NBD.

Procedure:

-

Preparation of C12-NBD-LacCer/BSA Complex (100x Stock):

-

Prepare a stock solution of C12-NBD-LacCer in a suitable organic solvent (e.g., ethanol or chloroform:methanol).

-

Dry down the desired amount of the stock solution under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

While vortexing, slowly add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 5 mg/mL) to achieve the desired final concentration of the complex (e.g., 1 mM C12-NBD-LacCer).

-

Aliquot and store at -20°C.

-

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging.

-

Allow cells to grow to a desired confluency (typically 60-80%).

-

-

Labeling:

-

On the day of the experiment, dilute the 100x C12-NBD-LacCer/BSA complex stock solution to a final working concentration (typically 1-5 µM) in pre-warmed, serum-free cell culture medium or HBSS.

-

Remove the culture medium from the cells and wash once with the pre-warmed, serum-free medium.

-

Incubate the cells with the labeling solution for a specified time (e.g., 10-30 minutes) at 37°C.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with pre-warmed complete cell culture medium.

-

Add fresh, pre-warmed complete medium to the cells.

-

Immediately begin imaging using a fluorescence microscope equipped with a live-cell imaging chamber.

-

Pulse-Chase Experiment to Synchronize Trafficking

This protocol allows for the observation of a synchronized wave of C12-NBD-LacCer trafficking from the plasma membrane to internal compartments.

Procedure:

-

Pulse:

-

Prepare the labeling solution as described in Protocol 3.1.

-

Incubate the cells with the labeling solution for a short period (e.g., 2-5 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to bind to the plasma membrane with minimal internalization.

-

Quickly wash the cells three times with ice-cold PBS to remove unbound probe.

-

-

Chase:

-

Add pre-warmed (37°C) complete cell culture medium to the cells.

-

Immediately transfer the dish to the pre-warmed stage of the fluorescence microscope.

-

Acquire time-lapse images to visualize the synchronized internalization and transport of the C12-NBD-LacCer.

-

Data Analysis and Quantification

Quantitative analysis of image data is crucial for obtaining meaningful results.

ImageJ/Fiji Workflow for Quantifying Internalization:

-

Image Pre-processing:

-

Open the time-lapse image sequence in ImageJ/Fiji.

-

Apply a background subtraction method (e.g., rolling ball) to reduce noise.

-

-

Cell Segmentation:

-

Use a brightfield or phase-contrast image to create a Region of Interest (ROI) outlining the cell boundary.

-

-

Quantification of Intracellular Fluorescence:

-

For each time point, measure the integrated density of the fluorescence signal within the cell ROI.

-

To specifically measure internalized fluorescence, a "back-exchange" step can be included in the experimental protocol before imaging. This involves incubating the cells with a solution of fatty acid-free BSA after the chase period to remove the fluorescent lipid from the outer leaflet of the plasma membrane.

-

Visualization of Workflows and Pathways

// Nodes PM [label="Plasma Membrane\n(C12-NBD-LacCer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EE [label="Early/Recycling\nEndosomes", fillcolor="#FBBC05", fontcolor="#202124"]; Golgi [label="trans-Golgi Network\n(TGN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome\n(Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolism to\nComplex GSLs", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PM -> EE [label="Endocytosis"]; EE -> Golgi [label="Retrograde Transport"]; EE -> PM [label="Recycling"]; Golgi -> Metabolism; EE -> Lysosome [label="Aberrant Trafficking"]; } DOT Caption: Intracellular trafficking pathways of this compound.

// Nodes Agonists [label="Agonists\n(e.g., PDGF, TNF-α, ox-LDL)", fillcolor="#FBBC05", fontcolor="#202124"]; LacCer_Synthase [label="Lactosylceramide\nSynthase (β-1,4-GalT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LacCer [label="Lactosylceramide", fillcolor="#34A853", fontcolor="#FFFFFF"]; NADPH_Oxidase [label="NADPH Oxidase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cPLA2 [label="Cytosolic\nPhospholipase A2 (cPLA2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(Atherosclerosis, etc.)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Agonists -> LacCer_Synthase [label="Activates"]; LacCer_Synthase -> LacCer [label="Synthesizes"]; LacCer -> NADPH_Oxidase [label="Activates"]; LacCer -> cPLA2 [label="Activates"]; NADPH_Oxidase -> ROS; cPLA2 -> Arachidonic_Acid; ROS -> Oxidative_Stress; Arachidonic_Acid -> Inflammation; } DOT Caption: Lactosylceramide-centric signaling pathways.

Conclusion

This compound is an indispensable tool for the investigation of membrane trafficking and the dynamics of glycosphingolipids. Its fluorescent properties enable real-time visualization of its journey through the endocytic pathway to the Golgi apparatus, providing valuable insights into the mechanisms of lipid sorting and transport. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the complex roles of lactosylceramide in cellular function and disease. As our understanding of the intricate network of membrane trafficking continues to grow, the application of fluorescent lipid analogs like C12-NBD-LacCer will undoubtedly play a pivotal role in future discoveries.

References

- 1. Evidence supporting a late Golgi location for lactosylceramide to ganglioside GM3 conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines. | Semantic Scholar [semanticscholar.org]

- 5. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of C12 NBD Lactosylceramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental applications of C12 NBD Lactosylceramide. This fluorescently labeled sphingolipid is a valuable tool for investigating the intricate roles of lactosylceramide in cellular processes, including membrane dynamics, lipid trafficking, and signal transduction.

Core Physicochemical Properties

This compound, also known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine, is a fluorescent analog of lactosylceramide.[1] The addition of the nitrobenzoxadiazole (NBD) fluorophore to the dodecanoyl (C12) fatty acid chain allows for its visualization and tracking within cellular systems.

Table 1: General Physicochemical Properties